
Deoxyharringtonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxyharringtonine, also known as this compound, is a useful research compound. Its molecular formula is C28H37NO8 and its molecular weight is 515.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxicity Studies
Deoxyharringtonine exhibits remarkable cytotoxicity against several leukemia cell lines. For instance, it has been reported to have an IC50 value as low as 7.5 ng/mL against P388 leukemia cells, indicating potent antiproliferative effects . The compound's efficacy extends to various human hematopoietic and solid tumor cells, with studies demonstrating activity against vincristine-resistant HL-60/RV+ cells .
Clinical Applications
Clinical trials have explored the use of this compound in treating chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). Initial studies in the 1970s indicated that this compound could induce complete remission in a subset of patients with myeloid dysplasia syndrome and CML . More recent evaluations have confirmed its potential when used in combination therapies, particularly for patients resistant to standard treatments .
Synthetic Methodologies
The synthesis of this compound has evolved significantly, with novel strategies being developed to enhance yield and purity. Recent studies have reported advanced synthetic routes that improve the efficiency of producing this compound and its derivatives. These methods not only facilitate research but also pave the way for potential clinical applications by ensuring a reliable supply of the compound .
Case Study 1: Efficacy Against Drug-Resistant Cells
A study focused on the efficacy of this compound against drug-resistant leukemia cell lines demonstrated that modifications to its structure could enhance its potency. The derivatives showed improved sensitivity in cells overexpressing multidrug resistance proteins compared to traditional therapies .
Case Study 2: Clinical Trials
In a phase II trial involving patients with relapsed AML, this compound was administered as part of a combination regimen. The results indicated a complete remission rate of approximately 16%, highlighting its potential role in salvage therapy for resistant cases .
Comparative Data Table
Property | This compound | Homoharringtonine | Anhydroharringtonine |
---|---|---|---|
IC50 (P388 cells) | 7.5 ng/mL | 17 ng/mL | 1 μg/mL |
Mechanism | Protein synthesis inhibition | Protein synthesis inhibition | Protein synthesis inhibition |
Resistance Overcoming | Yes | Limited | Yes |
Clinical Use | CML, AML | CML | Investigational |
Propiedades
Número CAS |
36804-95-2 |
---|---|
Fórmula molecular |
C28H37NO8 |
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(3-methylbutyl)butanedioate |
InChI |
InChI=1S/C28H37NO8/c1-17(2)6-9-28(32,15-23(30)34-4)26(31)37-25-22(33-3)14-27-8-5-10-29(27)11-7-18-12-20-21(36-16-35-20)13-19(18)24(25)27/h12-14,17,24-25,32H,5-11,15-16H2,1-4H3/t24-,25-,27+,28-/m1/s1 |
Clave InChI |
WRCBXHDQHPUVHW-QKBZBAIHSA-N |
SMILES |
CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O |
SMILES isomérico |
CC(C)CC[C@@](CC(=O)OC)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O |
SMILES canónico |
CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O |
Sinónimos |
deoxyharringtonine deoxyharringtonine, (3(S))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.